4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H7BrN2O4 |
|---|---|
Molecular Weight |
311.09 g/mol |
IUPAC Name |
4-bromo-8-methyl-6-nitroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O4/c1-5-2-6(14(17)18)3-7-9(12)8(11(15)16)4-13-10(5)7/h2-4H,1H3,(H,15,16) |
InChI Key |
JONIVENXUIRKAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 8-methylquinoline, followed by nitration and carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur at the correct positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxylic acid group can be esterified or amidated to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the bromine atom under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is its potential as an antimicrobial agent. Research indicates that quinoline derivatives exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study highlighted the synthesis of arylated quinoline carboxylic acids, demonstrating that modifications to the quinoline structure can enhance antibacterial properties against both replicating and non-replicating Mtb .
Case Study: Mycobacterium tuberculosis Inhibition
In a comparative study, several quinoline carboxylic acids were synthesized and screened for their ability to inhibit Mtb. Compounds with structural similarities to 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid showed promising results, particularly in inhibiting DNA gyrase, a critical enzyme for bacterial replication .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Quinoline derivatives are known to inhibit protein tyrosine kinases (PTKs), which are involved in the regulation of cell growth and differentiation. Abnormal activation of PTKs is often linked to cancer progression.
Case Study: Inhibition of Protein Tyrosine Kinases
Research has shown that certain substituted quinolines, including those related to 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid, can effectively inhibit PTKs, thereby reducing abnormal cell proliferation associated with tumors . This makes them potential candidates for cancer therapeutics.
Antileishmanial Activity
Another significant application is in the treatment of leishmaniasis, a disease caused by protozoan parasites. Quinoline derivatives have been tested for their antileishmanial activity.
Case Study: Antileishmanial Screening
In a study involving various quinoline carboxylic acids, compounds similar to 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid were evaluated against Leishmania donovani. The results indicated varying degrees of activity, with some derivatives showing IC50 values comparable to established treatments .
Synthesis and Characterization
The synthesis of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid involves complex chemical reactions that can be optimized for better yield and purity. Understanding the synthesis pathways is crucial for developing this compound for pharmaceutical applications.
Synthesis Pathway Overview
The synthesis typically involves:
- Starting from appropriate nitro-substituted precursors.
- Employing methods such as cyclization reactions followed by functional group modifications.
Data Summary
Mechanism of Action
The mechanism of action of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and carboxylic acid groups can also participate in binding to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Differences and Implications
- Substituent Position : The target compound’s bromine at position 4 (vs. 6 or 8 in analogs) alters steric hindrance and electronic effects. Bromine at position 4 increases electrophilicity at adjacent positions, enhancing reactivity in coupling reactions compared to bromine at position 6 .
- Functional Groups: The nitro group at position 6 in the target compound contrasts with hydroxy (CAS 98948-95-9) or amino (CAS 1189106-23-7) groups in analogs. Nitro groups are electron-withdrawing, reducing basicity but increasing oxidative stability compared to amino derivatives .
- Carboxylic Acid vs. Ester: The carboxylic acid at position 3 enhances solubility in polar solvents (e.g., DMSO or methanol) compared to ester derivatives like ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate (CAS 1260650-59-6), which exhibit higher lipophilicity .
Biological Activity
4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is a heterocyclic compound with significant biological activity attributed to its unique structural characteristics. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is CHBrNO, with a molecular weight of approximately 311.09 g/mol. The compound features a quinoline backbone, which is modified by the presence of a bromine atom, a methyl group, and a nitro group, alongside a carboxylic acid functional group that enhances its reactivity in various biological contexts.
Synthesis
The synthesis of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid typically involves multi-step reactions, including bromination and nitration processes. These steps require precise control over reaction conditions to achieve high yields and purity. Common methods include:
- Bromination : Using N-bromosuccinimide (NBS) in chloroform to introduce the bromine atom.
- Nitration : Employing nitrating agents to add the nitro group at the appropriate position on the quinoline ring.
- Carboxylation : Introducing the carboxylic acid group through carbonylation reactions.
Antimicrobial Properties
Research indicates that derivatives of quinoline, including 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid, exhibit substantial antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 4 µg/mL against resistant strains .
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 - 16 | |
| Escherichia coli | 1 × 10⁻⁶ | |
| Klebsiella pneumoniae | 25 |
Anticancer Activity
The anticancer potential of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid has been explored through various assays. Compounds with similar structures have shown promising results against several cancer cell lines, including HeLa and MCF-7 cells. For instance, IC values for related quinoline derivatives ranged from 5 to 49 mM, demonstrating their effectiveness in inhibiting cancer cell proliferation .
The biological activity of this compound is believed to stem from its ability to interact with critical cellular targets such as proteins involved in cell division and DNA replication. For example, quinoline derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . Moreover, the presence of electron-withdrawing groups like nitro enhances lipophilicity and facilitates better interaction with cellular membranes.
Case Studies
- Antiviral Activity : A study highlighted that certain nitro-substituted quinolines exhibited significant antiviral activity against H5N1 with low cytotoxicity levels. The compound's structure allowed for effective binding to viral proteins, inhibiting their function while maintaining safety profiles in mammalian cells .
- Tuberculosis Inhibition : Research into arylated quinoline carboxylic acids revealed that some derivatives possess activity against both replicating and non-replicating Mycobacterium tuberculosis. The best-performing compounds demonstrated IC values around 1 μM against Mtb DNA gyrase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
